3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Crystallography Conformational analysis Medicinal chemistry

3-(Furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 183536-45-0) is a fused heterocyclic compound belonging to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class, combining a triazole ring with a thiadiazine core and bearing a furan-2-yl substituent at position 3 and an unsubstituted phenyl ring at position 6. Its molecular formula is C₁₄H₁₀N₄OS with a molecular weight of 282.32 g/mol.

Molecular Formula C14H10N4OS
Molecular Weight 282.32 g/mol
CAS No. 183536-45-0
Cat. No. B188487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS183536-45-0
Molecular FormulaC14H10N4OS
Molecular Weight282.32 g/mol
Structural Identifiers
SMILESC1C(=NN2C(=NN=C2S1)C3=CC=CO3)C4=CC=CC=C4
InChIInChI=1S/C14H10N4OS/c1-2-5-10(6-3-1)11-9-20-14-16-15-13(18(14)17-11)12-7-4-8-19-12/h1-8H,9H2
InChIKeyFOTKUFAVUIQQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9 [ug/mL]

3-(Furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 183536-45-0): Baseline Characterization for Procurement Decisions


3-(Furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 183536-45-0) is a fused heterocyclic compound belonging to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class, combining a triazole ring with a thiadiazine core and bearing a furan-2-yl substituent at position 3 and an unsubstituted phenyl ring at position 6 [1]. Its molecular formula is C₁₄H₁₀N₄OS with a molecular weight of 282.32 g/mol [1]. This compound is the minimal aryl-substituted prototype of the 6-aryl-3-(2-furanyl)-7H-triazolothiadiazine series, for which class-level antifungal activity (MIC 25–0.8 µg/mL) has been reported [2].

Why 3-(Furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Cannot Be Replaced by Generic In-Class Analogs


Within the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine family, even minor substituent changes on the 6-aryl ring produce measurable differences in solid-state conformation and biological activity profiles. Single-crystal X-ray data for 3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and its 4-methylphenyl analog reveal distinct phenyl-ring twist angles (47.9° vs. 33.5°) that alter the three-dimensional pharmacophore presentation [1]. The unsubstituted 6-phenyl derivative serves as the baseline comparator for the entire 6-aryl-3-(2-furanyl) series, making it indispensable for structure–activity relationship (SAR) interpretation [2]. Generic interchange with 4-substituted phenyl analogs (e.g., 4-methoxy, 4-chloro, 4-methyl) risks confounding SAR datasets and obscuring the contribution of the phenyl ring electronics and sterics to target engagement.

Quantitative Differentiation Evidence for 3-(Furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 183536-45-0)


Conformational Divergence from 4-Methylphenyl Analog by Single-Crystal X‑ray Diffraction

The 6-phenyl derivative exhibits a phenyl ring twist of 47.9° relative to the triazole plane, compared to only 33.5° for the 6-(4-methylphenyl) analog [1]. The thiadiazine ring puckering parameters also differ: Q = 0.616 Å (θ = 66.7°, ϕ = 34.6°) for the 6-phenyl compound versus Q = 0.587 Å (θ = 65.8°, ϕ = 34.2°) for the 4-methylphenyl analog [1]. These conformational differences directly affect the spatial orientation of the 6-aryl pharmacophore.

Crystallography Conformational analysis Medicinal chemistry

Antifungal Selectivity Profile of the 6-Aryl-3-(2-furanyl) Series

In the Ergenç et al. 1996 study, all members of the 6-aryl-3-(2-furanyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine series (which includes the 6-phenyl compound) displayed antifungal activity with MIC values ranging from 25 to 0.8 µg/mL [1]. In contrast, only specific non-thiadiazine derivatives (compounds 2b, 2g, and 4f) showed antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis (MIC 125–1.95 µg/mL), while the thiadiazine series lacked significant antibacterial effect [1].

Antifungal Antimicrobial Selectivity

SAR Baseline Role: The Unsubstituted 6-Phenyl Core as Minimal Scaffold

The 2022 comprehensive review by Aggarwal et al. establishes that the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold exhibits diverse pharmacological activities—anticancer, antimicrobial, anti-inflammatory, enzyme inhibition—whose potency and selectivity are profoundly modulated by the nature of the 3- and 6-substituents [1]. The 6-phenyl-3-(furan-2-yl) substitution pattern constitutes the simplest aryl–aryl combination; more decorated analogs (e.g., 4-methoxyphenyl, 4-chlorophenyl, 3,4-dimethoxyphenyl) introduce additional hydrogen-bond acceptors and steric bulk that can mask or enhance specific target interactions [1].

Structure–activity relationship Medicinal chemistry Lead optimization

Bcl-xL Binding of a Close 3,4-Dimethoxyphenyl Analog

A structurally related analog, 6-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, was tested in a high-throughput screen for Bcl-xL binding and yielded EC₅₀ values of 2.85 µM and 4.60 µM in two independent assay formats [1]. The target compound lacks the 3,4-dimethoxy substitution and is therefore expected to exhibit a different Bcl-xL affinity profile, making it a useful negative-control or selectivity-probe candidate.

Apoptosis Bcl-2 family Cancer

Comparison with Regioisomeric 3-Aryl-6-phenyl-thiadiazines for Cytotoxic Profiling

Ziyaev et al. (2024) synthesized a series of 3-aryl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (the regioisomeric series where the aryl group is at position 3 and phenyl at position 6) and reported that selected compounds inhibited growth of HeLa, HBL-100, and CCRF-CEM cancer cell lines by 54–65% [1]. The target compound bears a furan-2-yl at position 3 instead of an aryl group, placing it at the intersection of the 3-furyl-6-aryl and 3-aryl-6-phenyl SAR landscapes.

Cytotoxicity Cancer cell lines Regioisomer comparison

Synthesis Tractability and Purity Benchmark for Procurement

The compound is synthesized via cyclocondensation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with phenacyl bromide [1]. Commercial vendors offer this compound at ≥97% purity . The closely related 6-(4-methoxyphenyl) analog (CAS 183536-48-3) has been synthesized in 81% yield from 4-methoxyphenacyl bromide [2], suggesting that the 6-phenyl synthesis proceeds with comparable efficiency.

Synthetic chemistry Quality control Purity

Procurement-Driven Application Scenarios for 3-(Furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 183536-45-0)


Antifungal Lead Discovery: Minimal Scaffold Screening

This compound is suitable as a starting point for antifungal drug discovery programs, given the class-level antifungal activity (MIC 25–0.8 µg/mL) and lack of detectable antibacterial activity reported for the 6-aryl-3-(2-furanyl)-7H-triazolothiadiazine series [1]. Its unsubstituted phenyl ring provides a clean baseline for introducing substituents to probe steric and electronic effects on antifungal potency and spectrum.

Crystallographic and Computational Docking Reference Standard

The compound's solid-state structure has been solved by single-crystal X‑ray diffraction, providing accurate bond lengths, angles, and conformational parameters [2]. This makes it a validated reference for docking studies, pharmacophore modeling, and molecular dynamics simulations of triazolothiadiazine–target interactions.

SAR Matrix Bridging 3-Furyl and 3-Aryl Triazolothiadiazine Series

As a compound bearing furan-2-yl at position 3 and unsubstituted phenyl at position 6, it bridges two SAR sub-series: 3-furyl-6-aryl thiadiazines (antifungal-selective) and 3-aryl-6-phenyl thiadiazines (cytotoxic, 54–65% cancer cell growth inhibition) [3]. Procuring this compound enables systematic exploration of which regioisomeric arrangement drives which biological activity.

Negative Control for Bcl-xL Binding Assays with Methoxy-Substituted Analogs

A close analog bearing 3,4-dimethoxy groups on the 6-phenyl ring binds Bcl-xL with EC₅₀ values of 2.85–4.60 µM [4]. The unsubstituted 6-phenyl compound, lacking these key hydrogen-bond acceptors, can serve as a negative control to confirm that Bcl-xL engagement is methoxy-dependent, thereby validating target-specific SAR.

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